molecular formula C7H14NO5PS B14464223 Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester CAS No. 73937-08-3

Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester

Cat. No.: B14464223
CAS No.: 73937-08-3
M. Wt: 255.23 g/mol
InChI Key: LXHIGQCQMDOLFZ-UHFFFAOYSA-N
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Description

Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester is a complex organic compound with a unique structure that includes a phosphinyl group, a methoxy group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a phosphinylation reaction, where a phosphinyl group is introduced into the molecule. This can be followed by the introduction of the methoxy and methylthio groups through substitution reactions. The final step often involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of simpler molecules by breaking down the compound.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions can vary from room temperature to elevated temperatures, depending on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This can lead to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-(methylthio)-, ethyl ester: Similar structure but lacks the phosphinyl and methoxy groups.

    Propanoic acid, 3-methoxy-, ethyl ester: Similar structure but lacks the phosphinyl and methylthio groups.

Uniqueness

The uniqueness of propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester lies in its combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

73937-08-3

Molecular Formula

C7H14NO5PS

Molecular Weight

255.23 g/mol

IUPAC Name

ethyl 3-[[methoxy(methylsulfanyl)phosphoryl]amino]-3-oxopropanoate

InChI

InChI=1S/C7H14NO5PS/c1-4-13-7(10)5-6(9)8-14(11,12-2)15-3/h4-5H2,1-3H3,(H,8,9,11)

InChI Key

LXHIGQCQMDOLFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NP(=O)(OC)SC

Origin of Product

United States

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